NG 52 NG 52 NG 52 is a tri-substituted purine that binds to the ATP-binding site of yeast cyclin-dependent kinases, inhibiting Cdc28p and Pho85p (IC50s = 7 and 2 µM, respectively). It is ineffective against the yeast kinases Kin28p, Srb10, and Cak1p. NG 52 is cell permeable and inhibits the growth of S. cerevisiae (GI50 = 30 µM). It is an analog of purvalanol A, a potent inhibitor of mammalian cyclin-dependent kinases.
NG-52 is a tri-substituted purine that binds to the ATP-binding site of yeast cyclin-dependent kinases, inhibiting Cdc28p and Pho85p (IC50s = 7 and 2 µM, respectively).
Brand Name: Vulcanchem
CAS No.: 212779-48-1
VCID: VC0537091
InChI: InChI=1S/C16H19ClN6O/c1-10(2)23-9-19-13-14(20-12-5-3-4-11(17)8-12)21-16(18-6-7-24)22-15(13)23/h3-5,8-10,24H,6-7H2,1-2H3,(H2,18,20,21,22)
SMILES: CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl
Molecular Formula: C16H19ClN6O
Molecular Weight: 346.81 g/mol

NG 52

CAS No.: 212779-48-1

Cat. No.: VC0537091

Molecular Formula: C16H19ClN6O

Molecular Weight: 346.81 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

NG 52 - 212779-48-1

Specification

Description NG 52 is a tri-substituted purine that binds to the ATP-binding site of yeast cyclin-dependent kinases, inhibiting Cdc28p and Pho85p (IC50s = 7 and 2 µM, respectively). It is ineffective against the yeast kinases Kin28p, Srb10, and Cak1p. NG 52 is cell permeable and inhibits the growth of S. cerevisiae (GI50 = 30 µM). It is an analog of purvalanol A, a potent inhibitor of mammalian cyclin-dependent kinases.
NG-52 is a tri-substituted purine that binds to the ATP-binding site of yeast cyclin-dependent kinases, inhibiting Cdc28p and Pho85p (IC50s = 7 and 2 µM, respectively).
CAS No. 212779-48-1
Molecular Formula C16H19ClN6O
Molecular Weight 346.81 g/mol
IUPAC Name 2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]ethanol
Standard InChI InChI=1S/C16H19ClN6O/c1-10(2)23-9-19-13-14(20-12-5-3-4-11(17)8-12)21-16(18-6-7-24)22-15(13)23/h3-5,8-10,24H,6-7H2,1-2H3,(H2,18,20,21,22)
Standard InChI Key XZEFMZCNXDQXOZ-UHFFFAOYSA-N
SMILES CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl
Canonical SMILES CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl
Appearance Solid powder

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